3-Bromothiophene-2-carboxamide

Physicochemical profiling Medicinal chemistry Chromatography

Researchers risk batch failure when substituting bromothiophene regioisomers in cross-coupling. 3-Bromothiophene-2-carboxamide (CAS 78031-18-2) provides regiospecific reactivity. • Validated for Stille cross-coupling on solid support for peptide modification - a documented application not transferable to 4- or 5-bromo analogs. • Adjacent carboxamide directs C4 ortho-metalation, enabling sequential difunctionalization to well-defined trisubstituted thiophenes. • LogP 2.31, PSA 71.33 Ų - lead-like physicochemical profile compliant with Rule of 5 for oral bioavailability programs. Supplied with full analytical documentation. Global B2B shipping.

Molecular Formula C5H4BrNOS
Molecular Weight 206.06 g/mol
CAS No. 78031-18-2
Cat. No. B1297724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromothiophene-2-carboxamide
CAS78031-18-2
Molecular FormulaC5H4BrNOS
Molecular Weight206.06 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Br)C(=O)N
InChIInChI=1S/C5H4BrNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8)
InChIKeyKWXUWNXTRUZHNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromothiophene-2-carboxamide: Key Properties & Regioisomer Differentiation


3-Bromothiophene-2-carboxamide (CAS 78031-18-2) is a heterocyclic bromothiophene building block with molecular formula C5H4BrNOS and molecular weight 206.06 g/mol [1]. It features a bromine atom at the 3-position of the thiophene ring and a carboxamide group at the 2-position. This substitution pattern confers distinct physicochemical and reactivity profiles compared to its 4- and 5-bromo regioisomers. The compound is commercially available in high purity (≥95-99%) and serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science [2]. Its established use in Stille cross-coupling reactions for peptide modification underscores its synthetic utility .

3-Bromothiophene-2-carboxamide: Risks of Regioisomer Substitution


The position of the bromine substituent on the thiophene ring critically influences both physicochemical properties and reactivity in cross-coupling and directed metalation reactions. 3-Bromothiophene-2-carboxamide exhibits a LogP of 2.31, a PSA of 71.33 Ų, and a melting point of 77-78°C [1]. In contrast, the 4-bromo regioisomer shows a significantly lower LogP of 1.61 and a reduced PSA of 43.09 Ų, indicating altered lipophilicity and hydrogen-bonding capacity . These differences can affect solubility, chromatographic behavior, and biological partitioning in downstream applications. Furthermore, the 3-bromo substitution pattern enables directed ortho-metalation chemistry via the adjacent carboxamide group, a synthetic handle absent in the 5-bromo isomer . Substituting one regioisomer for another without rigorous validation may lead to unexpected reactivity, lower yields in cross-coupling steps, and compromised reproducibility in multi-step syntheses. The specific reactivity of the 3-bromo isomer in Stille cross-coupling for resin-bound peptide modification is a documented application that cannot be assumed for the 4- or 5-bromo analogs .

3-Bromothiophene-2-carboxamide: Quantified Regioisomer Differentiation


LogP Comparison Across Bromothiophene Regioisomers

The 3-bromo regioisomer exhibits a calculated LogP of 2.3098, which is identical to the 5-bromo isomer (LogP 2.3098) but substantially higher than the 4-bromo isomer (LogP 1.6095) [1][2]. This 0.7 LogP unit difference corresponds to an approximately 5-fold difference in octanol-water partition coefficient, directly impacting reversed-phase HPLC retention times, solubility in aqueous media, and passive membrane permeability in cellular assays.

Physicochemical profiling Medicinal chemistry Chromatography

Polar Surface Area (PSA) Comparison

The 3-bromo regioisomer possesses a polar surface area (PSA) of 71.33 Ų, which is identical to the 5-bromo isomer but substantially higher than the 4-bromo isomer (TPSA 43.09 Ų) [1][2]. PSA values correlate inversely with oral bioavailability and blood-brain barrier penetration; the 4-bromo compound's lower PSA suggests it may be more CNS-penetrant, while the 3-bromo isomer's higher PSA aligns with peripheral drug targets.

Drug-likeness ADME Medicinal chemistry

Directed Ortho-Metalation Capability

The 3-bromothiophene-2-carboxamide scaffold uniquely enables directed ortho-metalation at the C-4 position due to the proximity of the carboxamide directing group to the C-4 hydrogen. This chemistry is not accessible in the 5-bromo isomer, where the carboxamide group is distal to the bromine substituent . The amide group's ability to coordinate to organometallic reagents (e.g., LDA, n-BuLi) allows for selective deprotonation at C-4, enabling subsequent electrophilic trapping to introduce additional functional groups with high regiocontrol.

C-H activation Directed metalation Late-stage functionalization

Thermal Stability and Handling Properties

The 3-bromo isomer exhibits a melting point of 77-78°C, which is identical to the 5-bromo isomer (77-78°C) but lower than typical thiophene-2-carboxamide derivatives lacking bromine [1][2]. This moderate melting point facilitates handling as a crystalline solid at room temperature, enabling accurate weighing and long-term storage without special cryogenic conditions. In contrast, the 3-bromothiophene-2-carboxylic acid precursor (CAS 7311-64-0) is also a solid but with different solubility characteristics .

Solid-state properties Handling and storage Process chemistry

3-Bromothiophene-2-carboxamide: Research and Industrial Applications


Kinase Inhibitor and CNS Drug Scaffold

The LogP of 2.31 and PSA of 71.33 Ų position 3-bromothiophene-2-carboxamide as a suitable scaffold for orally bioavailable, peripherally targeted drug candidates [1]. Its bromine atom serves as a versatile handle for Suzuki-Miyaura and Stille cross-couplings to introduce diverse aryl or heteroaryl groups [2]. The carboxamide group can be further derivatized to amides, hydrazides, or converted to nitriles, enabling systematic SAR exploration. The compound's physicochemical profile aligns with lead-like space (Rule of 5 compliant), making it a reliable starting point for hit-to-lead optimization campaigns.

Dual-Functionalization: Cross-Coupling and DoM

The unique proximity of the carboxamide group to the C-4 hydrogen in 3-bromothiophene-2-carboxamide enables a sequential functionalization strategy not feasible with the 5-bromo isomer [1]. First, the C3-bromine undergoes Pd-catalyzed cross-coupling (Suzuki, Stille, or Sonogashira) to install aryl, alkenyl, or alkynyl groups. Second, the carboxamide directs ortho-metalation at C4 using strong base (e.g., LDA), allowing electrophilic quenching to introduce a third substituent with complete regiocontrol. This two-step sequence efficiently generates trisubstituted thiophenes with defined substitution patterns, valuable for constructing complex heterocyclic scaffolds in natural product synthesis and materials chemistry [2].

Solid-Phase Peptide Stille Coupling

3-Bromothiophene-2-carboxamide is an established reagent for Stille cross-coupling on solid support, specifically for modifying resin-bound peptides [1]. The bromine at the 3-position undergoes efficient transmetalation with organostannanes under mild conditions compatible with peptide functionality, enabling late-stage diversification of peptidomimetics. This application is documented in vendor technical literature and represents a validated use case that may not be directly transferable to the 4- or 5-bromo regioisomers due to differences in steric and electronic effects at the coupling site [2].

Conjugated Polymers and OLED Materials

The bromothiophene core of 3-bromothiophene-2-carboxamide can be incorporated into π-conjugated systems via cross-coupling polymerization [1]. The electron-withdrawing carboxamide group modulates the HOMO-LUMO gap of the resulting polymers, tuning their optoelectronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific 3-substitution pattern influences polymer chain conformation and solid-state packing, distinguishing it from polymers derived from the 5-bromo isomer. The compound's solid-state thermal stability (m.p. 77-78°C) facilitates purification and handling during polymer synthesis [2].

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